3-Amino-3-(naphthalen-1-yl)propan-1-ol
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Overview
Description
3-Amino-3-(naphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a naphthalene ring attached to a propanol backbone with an amino group at the third carbon
Synthetic Routes and Reaction Conditions:
Reduction of 3-Nitro-3-(naphthalen-1-yl)propan-1-ol: This method involves the reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) under high pressure and temperature.
Amination of 3-(Naphthalen-1-yl)propan-1-ol: This involves the direct amination of the propanol derivative using ammonia or an amine source under specific conditions, often requiring a catalyst and high temperature.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 3-Nitro-3-(naphthalen-1-yl)propan-1-ol.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Common reagents include thionyl chloride (SOCl₂) for halogenation and methanesulfonyl chloride (MsCl) for sulfonation.
Major Products Formed:
Oxidation: 3-Nitro-3-(naphthalen-1-yl)propan-1-ol
Reduction: this compound
Substitution: Various halogenated or sulfonated derivatives
Scientific Research Applications
3-Amino-3-(naphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-3-(naphthalen-1-yl)propan-1-ol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(naphthalen-1-yl)propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a hydroxyl group.
3-Nitro-3-(naphthalen-1-yl)propan-1-ol: This compound is an oxidized form of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.
Biological Activity
3-Amino-3-(naphthalen-1-yl)propan-1-ol, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. The presence of an amino group and a hydroxyl group allows for various interactions with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Structural Characteristics
The molecular formula of this compound is C13H15NO. Its structure includes:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- A naphthalene ring, which facilitates π-π interactions
These functional groups are critical for the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with biological molecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism includes:
- Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity.
- π-π Interactions: The naphthalene moiety allows for π-π stacking interactions, enhancing binding stability to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with naphthalene structures have shown effectiveness against a range of bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | < 12.5 µg/mL |
Escherichia coli | < 12.5 µg/mL |
Proteus vulgaris | < 12.5 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The observed mechanisms include:
- Reactive Oxygen Species (ROS) Production: Increased ROS levels lead to oxidative stress and subsequent cell death.
- Cell Cycle Arrest: The compound has been shown to inhibit cyclin-dependent kinases (CDK4/6), leading to G1 phase arrest.
- DNA Damage: Induction of DNA damage pathways contributes to its pro-apoptotic effects.
The IC50 values for these activities vary significantly among different derivatives, indicating structure-dependent efficacy .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
Study 1: Synthesis and Inhibition Studies
A recent study synthesized a series of naphthalene derivatives, including this compound, assessing their inhibitory effects on human tissue non-specific alkaline phosphatase (h-TNAP). The compound exhibited an IC50 value of approximately 2.25±0.16μM, demonstrating significant potency compared to standard inhibitors .
Study 2: Structure–Activity Relationship (SAR) Analysis
An investigation into the structure–activity relationship revealed that modifications on the naphthalene ring significantly influence biological activity. Compounds with specific substitutions showed enhanced inhibition against cancer cell lines, emphasizing the importance of molecular structure in therapeutic efficacy .
Properties
IUPAC Name |
3-amino-3-naphthalen-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVLYNMUQRXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.